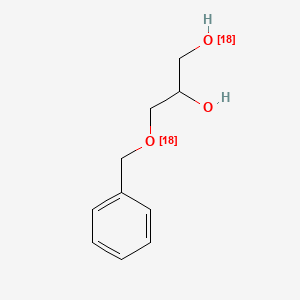

1-Benzylglycerol-1,3-18O2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

186.22 g/mol |

IUPAC Name |

3-(18O)benzyl(18O)oxypropane-1,2-di(18O)ol |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/i11+2,13+2 |

InChI Key |

LWCIBYRXSHRIAP-LPMAMGLRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[18O]CC(C[18OH])O |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for Regioselectively Labeled 1 Benzylglycerol 1,3 ¹⁸o₂

The synthesis of isotopically labeled molecules is essential for tracing metabolic pathways, understanding reaction mechanisms, and as internal standards in quantitative mass spectrometry. The regioselective synthesis of 1-Benzylglycerol-1,3-¹⁸O₂ requires a multi-step approach that leverages protecting group chemistry and nucleophilic substitution reactions to precisely control the placement of the ¹⁸O labels.

A plausible and controlled synthetic route begins with a commercially available or readily synthesized precursor, 2-O-benzylglycerol. This starting material possesses two primary hydroxyl groups at the C1 and C3 positions and a secondary hydroxyl group at C2 that is protected by a benzyl (B1604629) ether. The chemical equivalence of the two primary hydroxyls allows for their simultaneous modification.

The proposed synthetic pathway involves the following key steps:

Activation of Hydroxyl Groups : The primary hydroxyl groups at C1 and C3 of 2-O-benzylglycerol are converted into better leaving groups. A common method is tosylation, which involves reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction yields 2-O-benzylglycerol-1,3-ditosylate.

Nucleophilic Substitution with an ¹⁸O Source : The tosylate groups are then displaced by an ¹⁸O-containing nucleophile. To achieve this, the ditosylate intermediate is treated with a salt of an ¹⁸O-labeled carboxylate, such as potassium acetate-¹⁸O₂. This SN2 reaction introduces the ¹⁸O atoms at the C1 and C3 positions, resulting in the formation of 1,3-di-O-acetyl-2-O-benzylglycerol-1,3-¹⁸O₂. Using an acetate (B1210297) nucleophile is often preferred over a stronger base like hydroxide (B78521) to minimize potential elimination side reactions.

Deprotection : The final step is the removal of the acetyl protecting groups to liberate the ¹⁸O-labeled hydroxyls. This is typically achieved through mild basic hydrolysis, for instance, using sodium methoxide (B1231860) in methanol, followed by neutralization. This step yields the target molecule, 1-Benzylglycerol-1,3-¹⁸O₂.

This strategic approach ensures the precise and regioselective incorporation of ¹⁸O at the desired C1 and C3 positions of the glycerol (B35011) backbone.

Table 1: Proposed Synthetic Scheme for 1-Benzylglycerol-1,3-¹⁸O₂

| Step | Reaction | Starting Material | Key Reagents | Product | Purpose |

| 1 | Ditosylation | 2-O-Benzylglycerol | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-O-Benzylglycerol-1,3-ditosylate | Activate C1 and C3 hydroxyls as good leaving groups. |

| 2 | Nucleophilic Substitution | 2-O-Benzylglycerol-1,3-ditosylate | Potassium acetate-¹⁸O₂ (CH₃CO¹⁸O₂K) | 1,3-di-O-acetyl-2-O-benzylglycerol-1,3-¹⁸O₂ | Introduce ¹⁸O atoms regioselectively at C1 and C3. |

| 3 | Hydrolysis | 1,3-di-O-acetyl-2-O-benzylglycerol-1,3-¹⁸O₂ | Sodium methoxide (NaOMe) in Methanol, then H₂O | 1-Benzylglycerol-1,3-¹⁸O₂ | Remove acetyl protecting groups to yield the final product. |

Positional Isomer Differentiation in Labeled Glycerol Derivatives

A critical aspect of working with regioselectively labeled compounds is the analytical confirmation of the label's position and the differentiation from potential positional isomers that may form as byproducts during synthesis. For 1-Benzylglycerol-1,3-¹⁸O₂, a potential isomer of concern would be 2-Benzylglycerol-1,3-¹⁸O₂, where the benzyl (B1604629) group is located on the central carbon atom.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules, including the differentiation of isomers. nih.govresearchgate.net The fragmentation patterns generated upon collision-induced dissociation (CID) are highly dependent on the molecule's structure, including the location of substituents and isotopic labels. libretexts.orgwhitman.edu

When analyzing 1-Benzylglycerol-1,3-¹⁸O₂ and its isomer 2-Benzylglycerol-1,3-¹⁸O₂ by a method such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), their distinct structures would lead to the formation of different diagnostic fragment ions. miamioh.eduyoutube.com

Fragmentation Analysis of 1-Benzylglycerol-1,3-¹⁸O₂:

Ether Cleavage: A characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond. For the 1-benzyl isomer, a key fragmentation would be the cleavage of the C1-C2 bond, which is alpha to the ether oxygen. This could lead to the formation of a resonance-stabilized benzyloxonium-type ion.

Loss of Water: The loss of a water molecule can occur from the protonated molecular ion. In this case, the loss of H₂¹⁸O (20 Da) would be a strong indicator that the label is on a hydroxyl group that is readily eliminated.

Backbone Cleavage: Fragmentation of the glycerol (B35011) backbone would produce ions whose masses reflect the presence of the ¹⁸O label on the terminal fragments.

Fragmentation Analysis of 2-Benzylglycerol-1,3-¹⁸O₂:

Ether Cleavage: With the benzyl group on the secondary C2 carbon, alpha-cleavage would involve the breaking of the C1-C2 or C2-C3 bonds. The resulting fragment ions containing the benzyl group would have different masses compared to those from the 1-benzyl isomer, providing a clear distinction.

Loss of Benzyl Group: A common fragmentation is the neutral loss of toluene (B28343) (C₇H₈, 92 Da) or the loss of a benzyl radical (C₇H₇, 91 Da). While this would occur for both isomers, the subsequent fragmentation of the remaining ¹⁸O-labeled glycerol ion could provide further structural information.

By comparing the MS/MS spectra, specific diagnostic ions unique to each isomer can be identified, allowing for unambiguous structural confirmation.

Table 2: Predicted Diagnostic MS/MS Fragments for Isomer Differentiation

| Isomer | Predicted Fragmentation Pathway | Diagnostic Fragment Ion (structure or m/z) | Significance |

| 1-Benzylglycerol-1,3-¹⁸O₂ | α-cleavage at C1-C2 bond | [C₆H₅CH₂¹⁸O=CH₂]⁺ | Confirms benzyl group is on a labeled primary carbon. |

| Loss of labeled water | [M+H - H₂¹⁸O]⁺ | Indicates ¹⁸O is part of a hydroxyl group. | |

| Cleavage of C2-C3 bond | [M+H - CH₂¹⁸OH]⁺ | Loss of a labeled terminal fragment. | |

| 2-Benzylglycerol-1,3-¹⁸O₂ | α-cleavage at C1-C2 bond | [CH₂¹⁸OH-CH=O⁺-CH₂C₆H₅] | Confirms benzyl group is on the central carbon. |

| Loss of labeled formaldehyde | [M+H - CH₂¹⁸O]⁺ | Indicates a labeled primary alcohol. | |

| Loss of benzyl radical | [Glycerol-1,3-¹⁸O₂ + H]⁺ | Identifies the core labeled glycerol backbone. |

Applications in Chemical Reaction Mechanism Elucidation

Investigation of Nucleophilic Substitution Reactions Involving Glycerol (B35011) Hydroxyl Groups

Nucleophilic substitution reactions, where an electron-rich species (a nucleophile) replaces a leaving group, are fundamental in organic chemistry. researchgate.net In the context of 1-benzylglycerol, the hydroxyl groups can act as nucleophiles or be replaced. Using 1-Benzylglycerol-1,3-¹⁸O₂ allows for precise tracking of the roles these specific hydroxyl groups play.

Tracing Oxygen Atom Fate in Esterification and Transesterification Processes

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester and water, is a classic example where isotopic labeling provides mechanistic clarity. libretexts.orglibretexts.org When 1-Benzylglycerol-1,3-¹⁸O₂ reacts with a carboxylic acid (R-COOH) under acid catalysis, two primary mechanistic pathways are possible for the formation of the ester at the labeled positions.

By analyzing the products using mass spectrometry, the location of the ¹⁸O label can be determined. If the label is found in the ester product, it confirms that the alcohol's C-O bond remained intact and the oxygen from the alcohol was incorporated into the new ester linkage. libretexts.orglibretexts.org Conversely, if the ¹⁸O is found in the water molecule byproduct, it would suggest a less common mechanism involving the cleavage of the alcohol's C-O bond. Evidence from experiments with ¹⁸O-labeled alcohols overwhelmingly supports the former pathway, where the alcohol's oxygen acts as the nucleophile. libretexts.orglibretexts.org

A similar principle applies to transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol. srce.hrfrontiersin.org When 1-Benzylglycerol-1,3-¹⁸O₂ is reacted with an ester (e.g., methyl acetate), the ¹⁸O label can be traced to either the newly formed glycerol ester or the released methanol. This pinpoints which oxygen atom, the one from the glycerol or the one from the original ester, is retained in the final product, clarifying the nucleophilic substitution pattern.

| Reactant | Observed Product Containing ¹⁸O | Inferred Mechanistic Step |

|---|---|---|

| 1-Benzylglycerol-1,3-¹⁸O₂ + CH₃COOH | 1-Benzyl-3-acetylglycerol-¹⁸O | The ¹⁸O-hydroxyl group of glycerol acts as the nucleophile, attacking the carbonyl carbon of acetic acid. The C-¹⁸O bond is not broken. |

| H₂¹⁸O | The C-¹⁸O bond of glycerol cleaves, and the oxygen is eliminated as water (mechanistically less common for Fischer esterification). |

Elucidation of Hydrolysis Mechanisms

Hydrolysis, the cleavage of a chemical bond by the addition of water, is another area where 1-Benzylglycerol-1,3-¹⁸O₂ can provide insight. For instance, in the enzyme-catalyzed hydrolysis of a diglyceride prepared from this labeled glycerol, the source of the oxygen in the resulting hydroxyl groups can be determined. If an enzyme hydrolyzes an ester at the 1-position, and that position retains its ¹⁸O label, it indicates that the hydrolysis occurred via cleavage of the acyl-oxygen bond of the ester, rather than the glycerol C-O bond. This is crucial for understanding the catalytic mechanisms of lipases and other esterases. researchgate.netasm.org Studies on the hydrolysis of glycosides have successfully used ¹⁸O-labeling of the leaving group to demonstrate that C-O bond scission is well-advanced in the reaction's transition state. nih.gov

Analysis of Rearrangement Reactions and Intramolecular Processes

Molecules can undergo rearrangements where the atomic connectivity changes. nih.gov Isotopic labeling is an invaluable technique for tracking these atomic migrations. nih.gov If 1-Benzylglycerol-1,3-¹⁸O₂ were subjected to conditions that induce rearrangement, the position of the ¹⁸O label in the product would reveal the pathway of the rearrangement. For example, a hypothetical intramolecular migration of an acyl group from the C2 position to the C1 position could be monitored. If the ¹⁸O label at C1 remains in place while the acyl group migrates, it would rule out a mechanism involving the complete detachment and reattachment of the C1-oxygen. Such studies have been performed to follow intramolecular oxygen exchange in the gas phase during mass spectrometric analysis of peptides and to understand complex isomerizations. nih.govacs.org

Studies of Isotope Effects on Reaction Kinetics and Thermodynamics

The difference in mass between ¹⁸O and ¹⁶O, though small, can lead to measurable differences in reaction rates and equilibrium positions. These phenomena are known as kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), respectively.

Measurement and Interpretation of Oxygen-18 Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is the ratio of the rate constant of a reaction using a light isotope (k₁₆) to the rate constant using a heavy isotope (k₁₈). nih.gov Measuring the KIE provides information about the bond-breaking or bond-forming events in the rate-determining step of a reaction. researchgate.netmdpi.com

For a reaction involving one of the hydroxyl groups of 1-Benzylglycerol-1,3-¹⁸O₂, the ¹⁸O-KIE can be determined by comparing its reaction rate to that of the unlabeled compound under identical conditions.

A KIE (k₁₆/k₁₈) significantly greater than 1 (a "normal" KIE) implies that the C-¹⁸O bond is being broken or significantly weakened in the rate-determining transition state. The heavier isotope forms a stronger bond, which requires more energy to break, thus slowing the reaction. Large normal KIEs of around 1.03-1.05 have been observed in hydrolysis reactions where the C-O bond to the leaving group is broken in the slow step. nih.gov

A KIE close to 1 suggests that the C-¹⁸O bond is not significantly involved in the rate-determining step.

A KIE less than 1 (an "inverse" KIE) indicates that the bonding to the ¹⁸O atom becomes stiffer or more constrained in the transition state compared to the reactant. This is often seen when the oxygen atom acts as a nucleophile, as the formation of a new bond in the transition state can restrict its vibrational freedom. researchgate.netnih.gov Inverse KIEs for attacking nucleophiles have been measured in phosphoryl transfer reactions. nih.gov

| Reaction Type | Hypothetical k₁₆/k₁₈ Value | Interpretation of Transition State |

|---|---|---|

| Sₙ1-type substitution with C-¹⁸O bond cleavage | ~1.04 | C-¹⁸O bond is significantly broken in the rate-determining step. nih.gov |

| Nucleophilic attack by the ¹⁸O-hydroxyl group | ~0.98 | Bonding to the ¹⁸O atom is tighter in the transition state (new bond forming). researchgate.netnih.gov |

| Reaction where the C1-hydroxyl is not directly involved in the slow step | ~1.00 | C-¹⁸O bond order does not change significantly in the rate-determining step. |

Evaluation of Equilibrium Isotope Effects (EIEs) for Reversible Transformations

An equilibrium isotope effect (EIE) reflects the preference of the heavy isotope for one molecular environment over another at equilibrium. researchgate.net Heavier isotopes tend to accumulate in the more stable, lower-energy (stiffer) bonding state. iastate.edu

In a reversible reaction involving 1-Benzylglycerol-1,3-¹⁸O₂, such as an enzyme-catalyzed transesterification, the distribution of the ¹⁸O label between the glycerol-containing reactant and product at equilibrium can be measured. If the ¹⁸O isotope is enriched in the product molecule relative to the reactant, it indicates that the bonding environment for the oxygen atom is more stable in the product. This provides valuable thermodynamic information about the relative stability of the bonds in the system. Such studies have been used to investigate the 1,3-transposition of allylic alcohols and the fractionation of oxygen isotopes between water and other compounds. iastate.eduacs.org

Catalytic Reaction Mechanism Investigations Utilizing Isotopic Tracers

The use of isotopically labeled compounds is a powerful technique for elucidating the precise pathways of chemical reactions. 1-Benzylglycerol-1,3-¹⁸O₂, a specifically labeled form of 1-benzylglycerol, serves as an exemplary tracer for investigating the mechanisms of catalytic reactions, particularly those involving the cleavage or formation of ether bonds. The strategic placement of the heavy oxygen isotope (¹⁸O) at the C1 and C3 positions of the glycerol backbone allows researchers to track the fate of these specific oxygen atoms through a reaction sequence, providing unambiguous evidence for bond-breaking and bond-forming events.

One of the primary applications for a tracer like 1-Benzylglycerol-1,3-¹⁸O₂ is in the study of acid-catalyzed hydrolysis or alcoholysis of the benzyl (B1604629) ether linkage. Understanding the exact point of bond scission is crucial for optimizing catalytic processes in fields such as biomass conversion, where lignin (B12514952) models often contain similar ether linkages. nih.gov The cleavage of an ether can theoretically proceed via different mechanisms (e.g., S_N1 or S_N2), and isotopic labeling helps to distinguish between these pathways. masterorganicchemistry.commasterorganicchemistry.com

Consider the acid-catalyzed cleavage of 1-Benzylglycerol-1,3-¹⁸O₂. The initial step involves the protonation of the ether oxygen by an acid catalyst, creating a good leaving group. masterorganicchemistry.com The subsequent step, bond cleavage, can occur in two possible ways, leading to different distributions of the ¹⁸O label in the final products. By analyzing the product mixture using techniques like mass spectrometry, the mechanistic route can be determined.

Illustrative Research Findings: Acid-Catalyzed Hydrolysis

In a hypothetical study, 1-Benzylglycerol-1,3-¹⁸O₂ is subjected to hydrolysis in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction aims to cleave the benzyl ether bond to yield glycerol and benzyl alcohol. The core question is which C-O bond is broken: the bond between the benzylic carbon and the ether oxygen (Pathway A) or the bond between the glycerol C1 carbon and the ether oxygen (Pathway B).

Pathway A (Benzylic C-O Cleavage): This pathway is generally favored for benzyl ethers because it proceeds through a relatively stable benzyl carbocation intermediate. nih.gov The nucleophile (water) attacks this carbocation. In this scenario, the ¹⁸O-labeled oxygen remains attached to the glycerol backbone.

Pathway B (Glycerol C1-O Cleavage): This pathway involves the departure of a benzyl alcohol leaving group and the formation of a carbocation on the glycerol backbone. This is generally less favorable due to the lower stability of the primary carbocation.

The products of the reaction are isolated and analyzed by mass spectrometry to determine the location of the ¹⁸O label.

| Mechanistic Pathway | Product Analyzed | Expected Key Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|---|---|

| Pathway A (Cleavage at Benzyl-O Bond) | Glycerol | 96 | The glycerol product retains both ¹⁸O atoms (C₃H₈O¹⁸O₂). |

| Benzyl Alcohol | 108 | The benzyl alcohol product contains only the natural abundance ¹⁶O. | |

| Pathway B (Cleavage at Glycerol C1-O Bond) | Glycerol | 94 | The glycerol product contains only one ¹⁸O atom (at the C3 position). The C1 position now has an ¹⁶O from the attacking water molecule. |

| Benzyl Alcohol | 110 | The benzyl alcohol product contains the ¹⁸O atom from the ether linkage. |

Experimental findings from such an investigation would overwhelmingly support Pathway A. The mass spectrum of the resulting glycerol would show a molecular ion peak corresponding to a mass that includes two ¹⁸O atoms, confirming that the ether linkage was broken at the benzylic carbon-oxygen bond. This provides definitive proof of a mechanism proceeding through a benzyl carbocation intermediate.

Applications in Biochemical Pathway Analysis and Enzymatic Mechanism Studies

Mechanistic Studies of Enzyme-Catalyzed Reactions Involving Glycerol (B35011) Substrates

The isotopic labels in 1-Benzylglycerol-1,3-¹⁸O₂ are not only useful for tracing metabolic pathways but also for probing the detailed mechanisms of enzyme-catalyzed reactions.

Understanding the mechanism of an enzyme requires the characterization of any covalent intermediates and the transition states that occur during catalysis. The use of isotopically labeled substrates can provide crucial insights into these transient species. For example, in the case of glycerol kinase, the use of ATP labeled with ¹⁸O in the γ-phosphate has been instrumental in determining the stereochemical course of the phosphoryl transfer reaction. acs.org

While direct studies using 1-Benzylglycerol-1,3-¹⁸O₂ for this purpose are not widely reported, the principle can be extended. By reacting the enzyme with ¹⁸O-labeled glycerol (derived from the debenzylation of 1-Benzylglycerol-1,3-¹⁸O₂) and analyzing the products and any trapped intermediates, it is possible to determine if a covalent enzyme-substrate intermediate is formed.

Many enzymatic reactions are stereospecific, meaning they distinguish between stereoisomers of a substrate or produce a specific stereoisomer of a product. Isotopic labeling is a powerful technique for probing the stereochemistry of enzymatic reactions.

A seminal study on the stereochemical course of phosphokinases utilized adenosine (B11128) [γ-(S)-¹⁶O,¹⁷O,¹⁸O]triphosphate to elucidate the mechanism of enzymes including glycerol kinase. acs.org This work demonstrated that glycerol kinase catalyzes the transfer of the phosphoryl group from ATP to glycerol with inversion of configuration at the phosphorus atom. This finding is consistent with a direct, in-line transfer mechanism without the formation of a phospho-enzyme intermediate.

The use of a stereospecifically labeled substrate like 1-Benzylglycerol-1,3-¹⁸O₂ can provide complementary information. After conversion to a chiral glycerol-3-phosphate derivative, the stereochemical position of the ¹⁸O labels can be analyzed to confirm the stereospecificity of glycerol kinase and subsequent enzymes in the pathway.

Isotopic exchange experiments can reveal information about the dynamics of the enzyme active site and the reversibility of reaction steps. In such experiments, the enzyme is incubated with a substrate and a source of labeled atoms (e.g., H₂¹⁸O), and the incorporation of the label into the product or substrate is monitored.

Studies on glycerol-3-phosphate phosphatase have utilized ¹⁸O exchange experiments to demonstrate the formation of a covalent phosphoenzyme intermediate. researchgate.net The enzyme-catalyzed exchange of ¹⁸O between inorganic phosphate (B84403) and water is consistent with a two-step mechanism involving the formation and breakdown of this intermediate. researchgate.net

Similar experiments could be designed using 1-Benzylglycerol-1,3-¹⁸O₂ to investigate oxygen exchange reactions catalyzed by glycerol kinase or GPAT. For instance, by incubating the enzyme with ¹⁸O-labeled glycerol and unlabeled ATP, one could test for the exchange of oxygen atoms between the glycerol and the phosphate group of ATP, providing insights into the reversibility of the binding and catalytic steps.

Analysis of Substrate Turnover and Flux Rates in Cellular Systems (in vitro and ex vivo)

The application of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise measurement of the dynamic processes of substrate conversion and the flow of metabolites through complex biochemical networks. bioscientifica.com The isotopically labeled compound 1-Benzylglycerol-1,3-¹⁸O₂, with its heavy oxygen isotopes positioned at the first and third carbons of the glycerol backbone, serves as a powerful tracer for elucidating the kinetics of glycerolipid metabolism in both isolated cellular systems (in vitro) and in tissue preparations (ex vivo).

The core principle behind its use lies in the ability to introduce a labeled precursor into a biological system and track the incorporation of the heavy isotope into downstream metabolic products over time. nih.gov This approach, often coupled with sensitive analytical techniques like mass spectrometry (GC-MS or LC-MS/MS), allows researchers to differentiate between pre-existing molecules and those newly synthesized from the labeled tracer. nih.gov By monitoring the rate at which the ¹⁸O label appears in various lipid species, one can quantify substrate turnover rates and the metabolic flux through specific enzymatic pathways. researchgate.netfrontiersin.org

Detailed Research Findings

While specific published studies focusing exclusively on 1-Benzylglycerol-1,3-¹⁸O₂ are not widespread, the methodology is well-established through research using analogous labeled glycerol and lipid precursors. nih.govphysiology.org These studies provide a clear framework for how 1-Benzylglycerol-1,3-¹⁸O₂ would be applied to investigate cellular lipid dynamics.

In vitro studies, typically employing cultured cell lines such as hepatocytes (e.g., HepG2) or adipocytes, provide a controlled environment to dissect specific metabolic pathways. nih.govpnas.org In such a system, cells would be incubated with a medium containing 1-Benzylglycerol-1,3-¹⁸O₂. At various time points, cellular lipids are extracted, separated, and analyzed by mass spectrometry. The presence of an M+4 mass shift (two ¹⁸O atoms replacing two ¹⁶O atoms) in di- and triacylglycerols would signify that the entire glycerol backbone from the tracer was incorporated.

Ex vivo studies often use tissue slices or perfused organs, maintaining a higher degree of physiological complexity than cell cultures. For example, liver or adipose tissue explants could be cultured in the presence of 1-Benzylglycerol-1,3-¹⁸O₂. This would allow for the analysis of how the tissue, as a whole, processes this glycerolipid precursor. The rate of secretion of labeled lipids into the culture medium could also be measured, providing insights into lipid transport and secretion processes. physiology.org

The analysis of metabolic flux using such tracers involves measuring the rate of appearance of the label in product molecules. plos.org For example, the turnover rate (k) of a specific lipid pool can be calculated by monitoring the enrichment of the ¹⁸O label over time until it reaches a steady state. physiology.org

Illustrative Data Tables

To demonstrate how data from such experiments would be presented, the following interactive tables illustrate hypothetical findings from in vitro and ex vivo studies using 1-Benzylglycerol-1,3-¹⁸O₂.

Table 1: In Vitro Incorporation of ¹⁸O from 1-Benzylglycerol-1,3-¹⁸O₂ into Lipid Species in Cultured Hepatocytes

This table shows the time-dependent incorporation of the ¹⁸O-labeled glycerol backbone into major glycerolipid classes in a hypothetical experiment with a hepatocyte cell line. The data reflects the percentage of each lipid pool that has become labeled at each time point, indicating the relative rates of synthesis from the provided precursor.

| Time (Hours) | Diacylglycerol (DAG) % Labeled | Triacylglycerol (TAG) % Labeled | Phosphatidylcholine (PC) % Labeled |

| 1 | 15.2 | 5.8 | 2.1 |

| 4 | 45.7 | 28.4 | 10.5 |

| 12 | 78.9 | 65.1 | 35.6 |

| 24 | 90.1 | 88.5 | 68.2 |

Data is hypothetical and for illustrative purposes only.

Table 2: Ex Vivo Analysis of Substrate Flux in Adipose Tissue Explants with a Pathway Inhibitor

This table presents hypothetical results from an ex vivo experiment assessing the impact of a specific enzymatic inhibitor (Inhibitor X) on the flux of 1-Benzylglycerol-1,3-¹⁸O₂ into the triglyceride pool of adipose tissue explants. The flux rate represents the amount of newly synthesized triglyceride from the labeled precursor per unit of time.

| Experimental Condition | Triglyceride Synthesis Flux (nmol/mg tissue/hr) | % Inhibition |

| Control (No Inhibitor) | 12.5 | 0% |

| + Inhibitor X (1 µM) | 4.2 | 66.4% |

| + Inhibitor X (10 µM) | 1.8 | 85.6% |

Data is hypothetical and for illustrative purposes only.

By providing a labeled glycerol backbone, 1-Benzylglycerol-1,3-¹⁸O₂ allows for the direct tracing of its fate, whether it is incorporated into storage lipids like triglycerides or into membrane phospholipids (B1166683). The analysis of turnover and flux rates using this tracer provides critical quantitative data on the regulation of lipid metabolism under various physiological, pathological, or pharmacological conditions. bioscientifica.comphysiology.org

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy provides detailed information about the atomic-level structure of 1-Benzylglycerol-1,3-¹⁸O₂. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to confirm the molecular framework and, crucially, to detect the presence and location of the ¹⁸O isotopes through their subtle effects on the NMR signals of neighboring nuclei.

The ¹H NMR spectrum of 1-Benzylglycerol-1,3-¹⁸O₂ is expected to show characteristic signals corresponding to the protons of the benzyl (B1604629) group and the glycerol (B35011) backbone. The aromatic protons of the benzyl ring would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (Ph-CH₂-) would likely resonate as a singlet, while the protons on the glycerol backbone would exhibit more complex splitting patterns due to coupling with each other.

¹³C NMR spectroscopy is particularly powerful for structural assignment and for observing the effects of isotopic labeling. libretexts.orghuji.ac.il The carbon signals are spread over a wider chemical shift range than proton signals, often allowing for the resolution of individual carbon atoms. libretexts.org The presence of electronegative oxygen atoms shifts the signals of the adjacent carbons (C1, C2, and C3 of the glycerol moiety) downfield. libretexts.org The key feature in the ¹³C NMR spectrum of 1-Benzylglycerol-1,3-¹⁸O₂ is the positional isotope effect, where the substitution of ¹⁶O with the heavier ¹⁸O isotope at the C1 and C3 positions induces a small but detectable upfield shift in the resonance of these specific carbon atoms. This effect confirms the successful and site-specific incorporation of the heavy oxygen isotopes.

While ¹⁸O itself is not an NMR-active nucleus, its presence can be detected indirectly through its influence on the chemical shift of an adjacent NMR-active nucleus, such as ¹³C. nih.gov This phenomenon is known as the ¹⁸O isotope-induced shift. The substitution of ¹⁶O with ¹⁸O causes a slight perturbation of the electronic environment around the bonded carbon atom, resulting in a small upfield shift (a move to lower ppm values) in the ¹³C NMR signal. cdnsciencepub.comosti.gov

For alcohols, these upfield shifts are typically in the range of 0.01 to 0.03 ppm. cdnsciencepub.com In the case of 1-Benzylglycerol-1,3-¹⁸O₂, the signals for C1 and C3 would each be expected to appear slightly upfield compared to the corresponding signals in the unlabeled 1-Benzylglycerol. The C2 carbon, which remains bonded to a ¹⁶O atom, would not exhibit this isotope shift. This differential shift provides unambiguous evidence for the location of the ¹⁸O labels at the 1 and 3 positions of the glycerol backbone.

| Carbon Type | Typical Upfield Shift (ppm) | Reference |

|---|---|---|

| Primary Alcohol Carbon (R-CH₂-¹⁸OH) | 0.01 - 0.025 | cdnsciencepub.com |

| Secondary Alcohol Carbon (R₂-CH-¹⁸OH) | 0.02 - 0.03 | cdnsciencepub.com |

| Tertiary Alcohol Carbon (R₃-C-¹⁸OH) | ~0.03 | cdnsciencepub.com |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to establish correlations between different nuclei within a molecule, providing powerful confirmation of the intramolecular distribution of the ¹⁸O labels. wikipedia.org An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.

In the HSQC spectrum of 1-Benzylglycerol-1,3-¹⁸O₂, cross-peaks would appear that connect the proton signals with their corresponding one-bond coupled carbon signals. Specifically, the protons on C1 (H1) would show a correlation to the C1 signal, and the protons on C3 (H3) would correlate with the C3 signal. Because the C1 and C3 signals are shifted upfield in the ¹³C dimension due to the ¹⁸O isotope effect, the HSQC cross-peaks corresponding to C1-H1 and C3-H3 would also be shifted along the ¹³C axis. This observation confirms that the protons are attached to the carbons that are, in turn, bonded to the ¹⁸O atoms, thereby verifying the intramolecular ¹⁸O-label distribution at the C1 and C3 positions.

Mass Spectrometry (MS) for Isotopic Abundance, Fragmentation Analysis, and Quantification

Mass spectrometry is a fundamental technique for analyzing isotopically labeled compounds, offering high sensitivity for determining molecular weight, isotopic enrichment, and structural information through fragmentation analysis. alfa-chemistry.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula and the confirmation of isotopic labeling. researchgate.net The incorporation of two ¹⁸O atoms in place of two ¹⁶O atoms in 1-Benzylglycerol results in a nominal mass increase of 4 Daltons. nih.govresearchgate.net HRMS can measure this mass difference with exceptional precision.

By comparing the experimentally measured accurate mass of the labeled compound with the theoretical mass calculated for the C₁₀H₁₄O¹⁶O₂¹⁸O formula, HRMS can definitively confirm the incorporation of the two heavy isotopes.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 1-Benzylglycerol | C₁₀H₁₄¹⁶O₃ | 182.0943 |

| 1-Benzylglycerol-1,3-¹⁸O₂ | C₁₀H₁₄¹⁶O¹⁸O₂ | 186.0988 |

| Expected Mass Difference | 4.0045 |

Tandem Mass Spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions. nih.gov This technique provides valuable structural information and can be used to pinpoint the location of isotopic labels within a molecule. For 1-Benzylglycerol-1,3-¹⁸O₂, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of 1-Benzylglycerol would likely involve characteristic losses, such as the neutral loss of water or the cleavage of the benzyl or benzyloxy group. By analyzing the mass-to-charge (m/z) ratio of the resulting fragment ions, the retention or loss of the ¹⁸O labels can be tracked. For example, the loss of the benzyl group (C₇H₇•) would produce a glycerol backbone fragment. The m/z of this fragment would indicate whether the ¹⁸O labels are retained, confirming their position on the glycerol moiety. This fragmentation pathway analysis provides definitive evidence for the specific location of the isotopic labels.

| Proposed Fragment | Description | Formula of Ion | Predicted m/z |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | [C₁₀H₁₅O¹⁶O¹⁸O₂]⁺ | 187.1066 |

| [M+H - H₂¹⁸O]⁺ | Loss of one labeled water molecule | [C₁₀H₁₃O¹⁶O¹⁸O]⁺ | 167.0931 |

| [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol (from rearrangement) | [C₃H₇¹⁸O₂]⁺ | 79.0434 |

| [C₇H₇]⁺ | Tropylium ion (benzyl cation) | [C₇H₇]⁺ | 91.0548 |

Quantitative Analysis of Labeled Metabolites and Reaction Products

Quantitative analysis of metabolites and reaction products derived from 1-Benzylglycerol-1,3-¹⁸O₂ is predominantly achieved using mass spectrometry (MS), often coupled with a chromatographic separation method like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The core principle of this analysis lies in the mass difference between the ¹⁸O isotope (18.00 Da) and the more common ¹⁶O isotope (15.99 Da). This mass difference allows for the differentiation and quantification of labeled versus unlabeled molecules.

In a typical metabolic study, 1-Benzylglycerol-1,3-¹⁸O₂ is introduced into a biological system. After a designated period, metabolites are extracted and analyzed. Mass spectrometry detects the incorporation of the ¹⁸O atoms into downstream products. For instance, if 1-Benzylglycerol-1,3-¹⁸O₂ is used as a precursor for the biosynthesis of O-alkyl lipids, the resulting lipids will contain the ¹⁸O label in the ether bond. researchgate.net

The quantification is performed by monitoring specific ion fragments. The mass spectrum of a labeled compound will show a molecular ion (M+) peak that is 4 Da heavier than the unlabeled counterpart (due to the two ¹⁸O atoms). Key fragment ions containing the ¹⁸O label will also exhibit a corresponding mass shift. For example, in the analysis of biosynthetic ¹⁸O-hexadecylglycerol, the removal of a methyl group during fragmentation produced a resonance-stabilized oxonium ion at m/z 343, which carried the ¹⁸O label and was of high intensity, making it suitable for quantification. researchgate.net The ratio of the intensity of the labeled ion peak to the unlabeled ion peak, corrected for natural isotope abundance, allows for the precise calculation of isotopic enrichment.

To enhance volatility and ionization efficiency for GC-MS analysis, analytes are often chemically derivatized. For glycerol-based compounds, derivatization to form heptafluorobutyryl nih.gov or trimethylsilyl (B98337) esters is common. This process must be carefully chosen to avoid the loss of the isotopic label during fragmentation. nih.gov

Table 1: Illustrative Mass Spectrometry Data for Quantitative Analysis of a Hypothetical Metabolite Derived from 1-Benzylglycerol-1,3-¹⁸O₂

| Analyte | Derivatization Method | Ionization Mode | Precursor Ion (m/z) Unlabeled | Precursor Ion (m/z) ¹⁸O₂-Labeled | Key Fragment Ion (m/z) Unlabeled | Key Fragment Ion (m/z) ¹⁸O₂-Labeled | Isotopic Enrichment (%) |

| Metabolite A | Heptafluorobutyryl | NCI | 450 | 454 | 211 | 213 | 15.4 |

| Metabolite B | Trimethylsilyl | EI | 320 | 324 | 147 | 149 | 22.8 |

This table is interactive. Users can sort columns to compare analytical parameters.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Isotope Effects

Infrared (IR) spectroscopy is a powerful technique for investigating the vibrational modes of molecules. The substitution of a lighter atom with a heavier isotope, such as ¹⁶O with ¹⁸O, alters the vibrational frequencies of the chemical bonds involving that atom. This phenomenon, known as the isotopic effect, can be observed in the IR spectrum and provides definitive evidence of isotopic incorporation. ethz.ch

For 1-Benzylglycerol-1,3-¹⁸O₂, the most significant changes in the IR spectrum are expected for the vibrational modes involving the C-O bonds at the C1 and C3 positions. The frequency of a vibrational mode is related to the reduced mass of the atoms involved in the bond. Replacing ¹⁶O with the heavier ¹⁸O increases the reduced mass of the C-O system, leading to a predictable decrease (a redshift) in the C-O stretching frequency.

This shift can be approximated by the following relationship derived from Hooke's law for a simple harmonic oscillator:

ν' / ν = √(μ / μ')

where ν is the frequency for the lighter isotope, ν' is the frequency for the heavier isotope, μ is the reduced mass for the C-¹⁶O system, and μ' is the reduced mass for the C-¹⁸O system.

This technique is particularly useful for confirming the position of the label within the molecule without resorting to destructive methods like mass spectrometry. ethz.ch Advanced techniques, such as isotope-selective infrared spectroscopy, can couple IR excitation with mass spectrometry to obtain high-resolution spectra of specific isotopomers, even in complex mixtures. ethz.ch The analysis of these isotopic shifts provides valuable information on molecular structure and bonding environments. researchgate.net

Table 2: Predicted Infrared Frequency Shifts for C-O Stretching Modes in 1-Benzylglycerol-1,3-¹⁸O₂

| Vibrational Mode | Typical Frequency Range (C-¹⁶O) (cm⁻¹) | Bond Type | Predicted Frequency Range (C-¹⁸O) (cm⁻¹) | Predicted Shift (Δν) (cm⁻¹) |

| C-O Stretch | 1250 - 1000 | Ether (Ar-O-CH₂) | 1225 - 975 | ~25 - 30 |

| C-O Stretch | 1150 - 1050 | Primary Alcohol | 1125 - 1025 | ~25 - 30 |

This table is interactive. Data can be sorted by frequency range or predicted shift.

Chromatographic Separation Techniques for Labeled Species Analysis

Chromatographic techniques are essential for isolating 1-Benzylglycerol-1,3-¹⁸O₂ and its labeled metabolites from complex biological matrices prior to spectroscopic analysis. The choice of technique depends on the polarity, volatility, and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is well-suited for separating polar, non-volatile compounds. For glycerol derivatives, reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is a common approach. copernicus.org Detection can be achieved using UV detectors (if the molecule contains a chromophore, like the benzyl group in the parent compound) or more universal detectors like evaporative light scattering detectors (ELSD). For ultimate sensitivity and specificity, coupling HPLC to a mass spectrometer (HPLC-MS) allows for the simultaneous separation and quantification of labeled species. copernicus.org

Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. As glycerol derivatives are typically non-volatile, they require derivatization (e.g., silylation or acetylation) to increase their volatility before GC analysis. nih.gov Separation is achieved on a capillary column (e.g., DB-5 or HP-1), and the most powerful detector for this application is a mass spectrometer (GC-MS). GC-MS provides excellent separation efficiency and allows for the clear identification and quantification of isotopically labeled compounds based on their mass spectra and retention times. nih.gov

Flash Chromatography can be employed for preparative-scale purification of the labeled compound or its major products, rather than for quantitative analysis. nih.gov This technique uses a stationary phase like silica (B1680970) gel and a mobile phase gradient (e.g., hexane/acetone) to separate components based on polarity, enabling the isolation of larger quantities of material for further experiments or structural characterization. nih.gov

Table 3: Comparison of Chromatographic Techniques for the Analysis of 1-Benzylglycerol-1,3-¹⁸O₂ and its Derivatives

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Derivatization Required? | Coupled Detector | Application |

| HPLC | Polarity | C18, Cyano | Water/Acetonitrile | No | UV, MS, ELSD | Quantitative analysis of polar metabolites |

| GC | Volatility/Boiling Point | Polysiloxane | Inert Gas (He, N₂) | Yes | MS (FID) | Quantitative analysis of volatile derivatives |

| Flash Chromatography | Polarity | Silica Gel | Hexane/Acetone | No | UV | Preparative purification |

This table is interactive, allowing for sorting and comparison of the different analytical methods.

Future Research Directions and Methodological Advancements

Development of More Efficient and Scalable Synthetic Routes for Site-Specific ¹⁸O-Labeled Glycerol (B35011) Derivatives

The utility of 1-Benzylglycerol-1,3-¹⁸O₂ is fundamentally dependent on its availability. Current synthetic methods, while effective at the laboratory scale, often face challenges in terms of yield, cost, and scalability. Future research must prioritize the development of more robust and economical synthetic pathways.

Key research objectives in this area include:

Novel Starting Materials: Exploring alternative starting materials to glycerol, such as selectively functionalized three-carbon synthons, could streamline the synthetic process and improve regioselectivity. The use of precursors like epichlorohydrin (B41342) or glycidol, reacting them with ¹⁸O-labeled nucleophiles, presents a viable strategy. nih.gov

Flow Chemistry: Implementing continuous flow chemistry processes could offer significant advantages in terms of safety, scalability, and reaction control for the introduction of the ¹⁸O labels. This approach allows for precise control over reaction parameters, potentially increasing yield and reducing byproduct formation.

| Continuous Flow Chemistry | Enhanced control over reaction conditions; improved safety and scalability; potential for higher throughput. | Requires specialized equipment; initial optimization can be resource-intensive. | Developing and validating flow-based protocols for ¹⁸O-labeling reactions. |

Integration of ¹⁸O-Labeled 1-Benzylglycerol with Advanced In Vitro/Ex Vivo Tracing Methodologies

Isotopically labeled molecules are powerful tracers for elucidating complex biological and chemical processes. silantes.comslideshare.net 1-Benzylglycerol-1,3-¹⁸O₂ is ideally suited for tracing studies in cellular and tissue systems, with future work focusing on its integration with state-of-the-art analytical techniques.

The primary analytical method for tracing ¹⁸O is mass spectrometry (MS). Advanced LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) platforms can be used to track the fate of the ¹⁸O-labeled glycerol backbone within metabolic networks. nih.gov In a typical in vitro experiment, cells would be incubated with 1-Benzylglycerol-1,3-¹⁸O₂. After incubation, metabolites would be extracted and analyzed by LC-MS/MS to identify downstream molecules that have incorporated the ¹⁸O label. This allows researchers to map the metabolic pathways that process the benzyl-protected glycerol. nih.gov

Future applications could include:

Lipid Metabolism Studies: Tracing the incorporation of the ¹⁸O-labeled glycerol backbone into complex lipids like triglycerides and phospholipids (B1166683) in cultured cells or tissue homogenates (ex vivo).

Drug Delivery Research: Using 1-Benzylglycerol-1,3-¹⁸O₂ as a model for ¹⁸O-labeled drug carriers to study their uptake, processing, and the release of the glycerol core within cells. researchgate.net

Enzyme Activity Assays: Developing novel assays where the transfer of an ¹⁸O-labeled portion of the molecule by an enzyme can be quantified by mass spectrometry, providing a direct measure of catalytic activity.

Exploration of New Catalytic Systems for Enantioselective and Regioselective Labeling

A significant frontier in isotope labeling is the development of catalysts that can introduce labels with high precision. researchgate.net For glycerol derivatives, this means controlling which hydroxyl groups are labeled (regioselectivity) and, in the case of chiral products, which stereoisomer is formed (enantioselectivity).

Future research should explore:

Biocatalysis: Employing enzymes such as lipases, kinases, or oxidoreductases that naturally act on glycerol or its derivatives. bohrium.com These biocatalysts offer unparalleled selectivity. For instance, an engineered lipase (B570770) could be used to selectively esterify the C1 and C3 positions of a glycerol precursor with an ¹⁸O-containing acid, or an oxidase could introduce an ¹⁸O-labeled hydroxyl group.

Transition Metal Catalysis: Designing transition metal complexes (e.g., based on rhodium, ruthenium, or gold) that can catalyze the regioselective functionalization of glycerol's hydroxyl groups. chemrxiv.orgacs.org For example, a ruthenium-based catalyst has been shown to facilitate site-selective C-H oxygenation using water as the oxygen source, a principle that could be adapted using H₂¹⁸O for labeling. acs.org

Organocatalysis: Developing small organic molecules as catalysts for enantioselective labeling reactions, which can be a cost-effective and metal-free alternative to transition metal systems.

Table 2: Potential Catalytic Systems for Selective ¹⁸O-Labeling

| Catalyst Type | Principle | Potential Application for 1-Benzylglycerol |

|---|---|---|

| Biocatalysts (e.g., Lipases) | High substrate specificity and stereoselectivity. bohrium.com | Enantioselective acylation of a glycerol precursor with an ¹⁸O-labeled acyl group. |

| Transition Metals (e.g., Ru, Rh) | Coordination to functional groups directs reactivity to specific sites. researchgate.netacs.org | Regioselective introduction of ¹⁸O at primary (C1, C3) or secondary (C2) positions. |

| Organocatalysts | Activation of substrates through non-covalent interactions or covalent intermediates. | Asymmetric synthesis of chiral ¹⁸O-labeled glycerol derivatives. |

Expansion of Isotopic Tracer Applications to Novel Chemical Transformations and Biological Pathways

The application of isotopic tracers allows for the detailed investigation of reaction mechanisms and the discovery of new metabolic routes. musechem.comwikipedia.org 1-Benzylglycerol-1,3-¹⁸O₂ can serve as a sophisticated probe to answer fundamental questions in both chemistry and biology.

Potential areas of expansion include:

Mechanistic Studies of Ester Hydrolysis: Determining the precise mechanism of enzymatic or chemical hydrolysis of glycerol esters by tracing the position of the ¹⁸O label in the products (the glycerol and the carboxylic acid).

Probing Phosphorylation Pathways: Using ¹⁸O-labeled ATP in conjunction with unlabeled 1-benzylglycerol (or vice versa) to study the mechanisms of glycerol kinases, identifying which oxygen atoms are involved in the phosphoryl transfer.

Investigating Ether Lipid Synthesis: While 1-benzylglycerol is an ether, the ¹⁸O labels are in positions analogous to ester linkages. It can be used in model systems to probe the stability and rearrangement of such bonds under various biological conditions. researchgate.net

Exploring Novel Metabolic Fates: Administering 1-Benzylglycerol-1,3-¹⁸O₂ to organisms or cell models and using untargeted metabolomics to discover previously unknown metabolic pathways that utilize the glycerol backbone. silantes.com

Synergistic Approaches Combining Isotopic Labeling with Structural Biology Techniques

A powerful strategy in modern biomedical research is the combination of different experimental techniques to gain a more complete picture of molecular processes. Combining isotopic labeling with structural biology methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offers a path to understanding molecular interactions at an atomic level. ckisotopes.comnih.gov

Future research could leverage this synergy in several ways:

NMR Spectroscopy: While ¹⁸O is not directly NMR-active in the way ¹³C or ¹⁵N are, its presence can induce a small, detectable isotope shift on the NMR signals of adjacent nuclei (e.g., ¹³C). This effect can be used to confirm the site of labeling and to probe the local environment of the label within an enzyme's active site. utoronto.ca

Mass Spectrometry in Structural Proteomics: After allowing an enzyme to interact with 1-Benzylglycerol-1,3-¹⁸O₂, mass spectrometry can be used to identify if the label has been covalently transferred to the enzyme, pinpointing active site residues.

Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy are sensitive to isotopic substitution. The C-¹⁸O bond will have a different vibrational frequency than a C-¹⁶O bond. This difference can be used to study the binding of 1-Benzylglycerol-1,3-¹⁸O₂ to a protein and to monitor the chemical transformation in real-time. nih.gov

By integrating the specific insights from ¹⁸O-labeling with the high-resolution structural data from these advanced techniques, researchers can build a comprehensive model of how enzymes recognize and process glycerol-based substrates. pnas.org

Q & A

Basic Research Questions

Q. How is 1-Benzylglycerol-1,3-18O₂ synthesized, and what methods confirm its isotopic labeling?

- Methodological Answer : Synthesis typically involves benzylation of glycerol derivatives using oxygen-18-enriched reagents. For example, selective protection of glycerol hydroxyl groups followed by isotopic exchange or substitution at positions 1 and 3 using 18O-labeled precursors. Isotopic incorporation is confirmed via mass spectrometry (MS) to detect the molecular ion shift (e.g., +4 Da for two 18O atoms) and nuclear magnetic resonance (NMR) to indirectly assess isotopic placement through coupling effects or chemical shift perturbations .

Q. What analytical techniques are essential for characterizing the isotopic purity of 1-Benzylglycerol-1,3-18O₂?

- Methodological Answer :

- High-resolution LC-MS : Quantifies isotopic enrichment by comparing peak intensities of 16O and 18O species.

- Isotopic ratio monitoring (IRM) : Validates isotopic distribution using gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS).

- NMR spectroscopy : While 18O lacks spin, neighboring ¹H or ¹³C nuclei may exhibit isotopic shifts, aiding structural confirmation .

Q. What are the storage and handling protocols for 1-Benzylglycerol-1,3-18O₂ to ensure stability in experimental settings?

- Methodological Answer : Based on safety data for analogous glycerol derivatives (e.g., 1-Oleoyl Glycerol), store the compound under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Use moisture-free solvents for dissolution, and avoid prolonged exposure to light. Safety protocols include wearing nitrile gloves and working in a fume hood, as recommended in OSHA-compliant guidelines .

Advanced Research Questions

Q. How can researchers design experiments using 1-Benzylglycerol-1,3-18O₂ to study enzyme kinetics in lipid metabolism?

- Methodological Answer :

- Tracer studies : Incubate the compound with target enzymes (e.g., lipases or kinases) and track 18O transfer to products via MS.

- Isotope dilution assays : Quantify metabolic flux by spiking biological samples with 18O-labeled standards.

- Control experiments : Use unlabeled analogs to distinguish enzyme-specific activity from non-enzymatic hydrolysis. Ensure reaction conditions (pH, temperature) mimic physiological environments to avoid isotopic fractionation artifacts .

Q. When encountering contradictory data in tracer studies with 1-Benzylglycerol-1,3-18O₂, what methodological approaches resolve such inconsistencies?

- Methodological Answer :

- Source validation : Confirm isotopic purity of the compound and reagents using MS/NMR.

- Replicate studies : Address variability by repeating experiments across multiple biological replicates.

- Cross-method validation : Compare results from MS with alternative techniques (e.g., enzymatic assays or fluorescence labeling).

- Contextual analysis : Consider enzyme promiscuity or competing metabolic pathways that may alter isotopic labeling patterns .

Q. How does the incorporation of oxygen-18 isotopes in 1-Benzylglycerol-1,3-18O₂ influence its physicochemical properties compared to the unlabeled analog?

- Methodological Answer : While 18O has minimal impact on bulk properties (e.g., solubility or melting point), kinetic isotope effects (KIEs) may alter reaction rates in enzymatic assays. For example, bond cleavage involving 18O could be slower, affecting observed turnover rates. Use computational modeling (e.g., density functional theory) to predict KIEs and validate experimentally via side-by-side comparisons with 16O analogs .

Q. In metabolic flux analysis, how can 1-Benzylglycerol-1,3-18O₂ be utilized to trace glycerol utilization pathways?

- Methodological Answer : Administer the compound to cell cultures or model organisms, then extract and analyze downstream metabolites (e.g., glycerophospholipids or triglycerides) using LC-MS/MS . Track 18O retention in metabolic intermediates to map glycerol incorporation routes. Combine with 13C-glucose or 2H₂O labeling for multi-isotope flux analysis, enabling cross-pathway validation .

Methodological Best Practices

- Data interpretation : Use statistical tools (e.g., principal component analysis) to distinguish biological variation from technical noise in isotopic labeling datasets .

- Ethical rigor : Adhere to institutional guidelines for handling isotopic compounds, including waste disposal and radiation safety protocols (if applicable) .

- Collaborative validation : Engage cross-disciplinary teams to address analytical limitations, as emphasized in graduate research training frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.